Triarachidonin
Overview
Description
Synthesis Analysis
Triarachidonin's synthesis has been explored in the context of prostaglandin formation in rabbit kidney medulla microsomes. Fujimoto et al. (1991) discovered that the addition of triarachidonin stimulates prostaglandin formation in a dose-dependent manner, suggesting its pivotal role in mediating biochemical pathways related to inflammation and kidney function (Fujimoto et al., 1991).
Molecular Structure Analysis
The molecular structure of derivatives formed from arachidonic acid, closely related to Triarachidonin, has been elucidated through studies on lipoxins, which are biologically active compounds. Serhan et al. (1984) identified and analyzed the structure of lipoxins, revealing insights into the complex molecular architecture and biological activity of arachidonic acid derivatives (Serhan et al., 1984).
Chemical Reactions and Properties
Investigations into the chemical reactions of Triarachidonin have shown its significant impact on prostaglandin synthesis, highlighting its chemical properties and reactivity. The study by Fujimoto et al. (1991) demonstrates how Triarachidonin affects the synthesis of various prostaglandins, underlining the compound's chemical versatility and its role in biological processes (Fujimoto et al., 1991).
Physical Properties Analysis
While specific studies focusing directly on the physical properties of Triarachidonin are limited, the physical characteristics of related arachidonic acid derivatives have been extensively studied. These investigations provide a foundational understanding of how similar compounds behave in biological systems, offering indirect insights into the physical properties of Triarachidonin.
Chemical Properties Analysis
The chemical properties of Triarachidonin, particularly its role in stimulating prostaglandin synthesis, have been highlighted in research. This activity is crucial for understanding the compound's biological significance and its potential applications in medical and biochemical research (Fujimoto et al., 1991).
Scientific Research Applications
Triarachidonin and Prostaglandin Synthesis in Rabbit Kidney Medulla Microsomes :
- Triarachidonin stimulated the formation of prostaglandins (E2, F2α, D2) in rabbit kidney medulla microsomes in a dose-dependent manner.
- This effect was enhanced by epinephrine, suggesting the presence of epinephrine-activated triacylglycerol lipase, which could mediate arachidonic acid release for prostaglandin synthesis in the kidney medulla (Fujimoto et al., 1991).
Triarachidonin and Renal Medullary Prostaglandin Synthesis :
- Triarachidonin also enhanced prostaglandin E2 production in rabbit kidney medulla slices.
- It was shown that arachidonic acid released from medullary triacylglycerols is readily available for prostaglandin biosynthesis, and triarachidonin's stimulation of prostaglandin E2 was dose-dependent (Fujimoto et al., 1988).
Future Directions
Triarachidonin, also referred to as TARA, represents an innovative lipid-based therapeutic agent designed to address a range of conditions, encompassing cancer, inflammation, and diabetes . TARA exhibits its efficacy by selectively targeting specific cell signaling pathways, giving rise to a multitude of advantageous outcomes .
properties
IUPAC Name |
2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,43-48,60H,4-15,22-24,31-33,40-42,49-59H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVJNYYVNIYMDK-QSEXIABDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Triarachidonin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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